REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[NH:8][C:9]3[C:14]([S:15][C:16]=2[CH:17]=1)=[CH:13][C:12]([N+:18]([O-:20])=[O:19])=[CH:11][CH:10]=3)([O-:3])=[O:2].[C:21](OC(=O)C)(=[O:23])[CH3:22].C(N(CC)CC)C>CN(C)C=O>[N+:18]([C:12]1[CH:11]=[CH:10][C:9]2[N:8]([C:21](=[O:23])[CH3:22])[C:7]3[C:16]([S:15][C:14]=2[CH:13]=1)=[CH:17][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=3)([O-:20])=[O:19]
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC=2NC3=CC=C(C=C3SC2C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
102.09 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
40.88 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
58 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
105 °C
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Type
|
CUSTOM
|
Details
|
stirred at this temperature for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
To a 3 necked 500 ml round bottom flask fitted with a thermometer and a condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ambient temperature (21° C.)
|
Type
|
TEMPERATURE
|
Details
|
before being cooled to 5° C. whereby it
|
Type
|
STIRRING
|
Details
|
was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The product was isolated by filtration
|
Type
|
WASH
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Details
|
washed with methanol (3×30 ml)
|
Type
|
CUSTOM
|
Details
|
to give a light yellow crystalline solid, which
|
Type
|
CUSTOM
|
Details
|
was dried at 50° C. for 15 hours (MW 331.31 g/mol, 26.94 g, 81%)
|
Duration
|
15 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC=2N(C3=CC=C(C=C3SC2C1)[N+](=O)[O-])C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |